AT9283

Overview

Description

AT9283 is a multi-targeted kinase inhibitor developed through fragment-based optimization . It primarily inhibits Aurora kinases A and B (IC₅₀ ≈ 3 nM), JAK2, JAK3, and ABL (including the T315I mutation resistant to imatinib) . Preclinically, this compound demonstrates anti-tumor activity in multiple cancers, including myeloma, lymphoma, leukemia, and colorectal cancer, by inducing apoptosis, cell cycle arrest, and suppressing critical pathways like STAT3 and PLK1 . Clinically, phase I trials in advanced malignancies revealed a recommended phase II dose (RP2D) of 40 mg/m²/day, with dose-limiting toxicities such as cardiac dysfunction and myelosuppression .

Preparation Methods

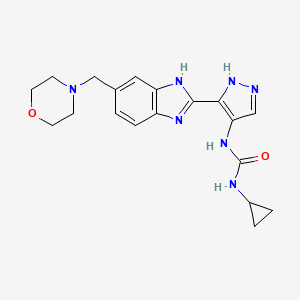

The synthesis of AT9283 involves multiple steps, starting with the preparation of the core structure, 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]-urea . The synthetic route typically includes:

Formation of the benzimidazole core: This involves the condensation of o-phenylenediamine with a carboxylic acid derivative.

Introduction of the pyrazole ring: This step involves the cyclization of a hydrazine derivative with a diketone.

Attachment of the morpholine group: This is achieved through nucleophilic substitution reactions.

Final assembly: The final step involves the coupling of the benzimidazole and pyrazole intermediates with a urea derivative under specific reaction conditions.

Industrial production methods for this compound are not widely documented, but they likely involve optimization of the above synthetic route to ensure high yield and purity.

Chemical Reactions Analysis

Step 1: Acid Chloride Formation

The synthesis begins with the conversion of a carboxylic acid derivative to its acid chloride using thionyl chloride (SOCl₂) in tetrahydrofuran (THF) with catalytic DMF :This step activates the carbonyl group for subsequent nucleophilic substitution.

Step 2: Morpholine Coupling

The acid chloride reacts with morpholine in the presence of triethylamine (Et₃N) to form an amide bond :This introduces the morpholine moiety critical for kinase binding.

Step 3: Borane-Mediated Reduction

A ketone intermediate is reduced to a methylene group using sodium borohydride (NaBH₄) and boron trifluoride diethyl etherate (BF₃·OEt₂) :This step ensures proper stereoelectronic alignment for subsequent cyclization.

Step 4: Nitro Group Hydrogenation

Nitro groups on the pyrazole and benzimidazole precursors are reduced to amines using palladium on carbon (Pd-C) under hydrogen gas :This reduction is essential for forming the benzimidazole ring.

Step 5: Urea Formation

The pyrazole and benzimidazole subunits are coupled via urea linkage using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) :This step finalizes the core structure of AT9283.

Intermediate Characterization

- Morpholine-Benzimidazole Intermediate : NMR (d⁶-DMSO) δ 3.55 (m, 4H, morpholine), 7.25–7.80 (m, 4H, aromatic) .

- Pyrazole-Urea Intermediate : ESI-MS m/z 418.2 [M+H]⁺ .

Final Product Purity

- HPLC purity >98% (C18 column, acetonitrile/water gradient) .

- Melting point: 215–217°C (decomposition) .

Scale-Up and Process Optimization

- Solvent Selection : THF and DMF preferred for polar aprotic conditions .

- Temperature Control : Critical for avoiding side reactions (e.g., 45–55°C for Boc protection) .

- Catalyst Recycling : Pd-C reused for cost efficiency in hydrogenation .

Stability and Degradation Pathways

This compound is stable under acidic conditions but degrades in alkaline media via urea hydrolysis:Degradation products include cyclopropylamine and morpholine derivatives .

Comparative Kinase Inhibition Profile

While not a chemical reaction, this compound’s bioactivity informs its design:

| Target | IC₅₀ (nM) | Role in Mechanism |

|---|---|---|

| Aurora A | 1.1 | Mitotic spindle regulation |

| Aurora B | 3.0 | Chromosome segregation |

| Bcr-Abl (T315I) | 4.0 | Overcomes tyrosine kinase inhibitor resistance |

This synthesis and reaction analysis underscores the complexity of this compound’s design, balancing kinase selectivity with metabolic stability. The compound’s clinical potential in oncology is rooted in these meticulously optimized chemical steps .

Scientific Research Applications

AT9283 has a wide range of scientific research applications, including:

Cancer Research: This compound has shown potent antiproliferative effects on various cancer cell lines, including those resistant to other tyrosine kinase inhibitors.

Cell Cycle Studies: As an inhibitor of Aurora kinases, this compound is used to study the role of these kinases in cell cycle regulation and mitosis.

Signal Transduction Research: This compound is used to investigate the signaling pathways involving Janus kinases and ABL kinase, providing insights into their roles in cancer and other diseases.

Mechanism of Action

AT9283 exerts its effects by inhibiting multiple kinases involved in cell division and signal transduction. The primary molecular targets of this compound are Aurora A and Aurora B kinases, which play crucial roles in mitotic checkpoint control and cytokinesis . By inhibiting these kinases, this compound disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound inhibits Janus kinase 2, Janus kinase 3, and ABL kinase (T315I mutation), further contributing to its antiproliferative effects .

Comparison with Similar Compounds

Compound 99

- Targets : Aurora kinases, JAK2, ABL (weaker potency than AT9283) .

- Key Differences: Docking studies show Compound 99 forms fewer hydrogen bonds with kinase hinge regions compared to this compound, resulting in reduced inhibitory activity . Lacks the morpholino ring present in this compound, which contributes to stronger target engagement .

- Clinical Relevance: Not advanced to clinical trials due to inferior efficacy .

NS-018 (JAK2 Inhibitor)

- Targets : Selective JAK2V617F inhibitor .

- Key Differences :

- NS-018 specifically targets the JAK2V617F mutation driving myeloproliferative disorders, whereas this compound inhibits wild-type JAK2 without mutation selectivity .

- This compound’s broader target profile (Aurora kinases, ABL) offers utility in hematological malignancies resistant to JAK2-specific therapies .

Imatinib (ABL Inhibitor)

MK5108 (Aurora A Inhibitor)

Research Findings and Mechanisms

Synergistic Combinations

- With Lenalidomide : In myeloma, this compound synergizes with lenalidomide to enhance STAT3 and ERK pathway inhibition, overcoming stromal protection .

- With Docetaxel: In B-cell non-Hodgkin lymphoma (B-NHL), this compound + docetaxel doubles apoptosis rates (23% vs. 10% monotherapy) and improves survival in xenografts .

Selective Killing in NRF2-Hyperactive Cancers

- This compound exhibits synthetic lethality in colorectal cancer cells with hyperactive NRF2 (IC₅₀ = 28 nM vs.

DLGAP5/PLK1 Axis Suppression

- In lung adenocarcinoma (LUAD), this compound downregulates DLGAP5 and PLK1, suppressing proliferation (IC₅₀ = 125–500 nM) and reversing oncogenic signaling .

Clinical and Preclinical Data Tables

Table 1: Kinase Inhibition Profiles

| Compound | Aurora A | Aurora B | JAK2 | ABL (T315I) | TEK |

|---|---|---|---|---|---|

| This compound | 3 nM | 3 nM | Yes | Yes | Yes |

| Compound 99 | Weak | Weak | Weak | No | No |

| NS-018 | No | No | Yes* | No | No |

| Imatinib | No | No | No | No (T315I) | No |

| MK5108 | 4.02 µM | No | No | No | No |

*Selective for JAK2V617F.

Table 2: Clinical Outcomes (Selected Trials)

Biological Activity

AT9283 is a small-molecule multitargeted kinase inhibitor that has garnered attention for its biological activity against various cancers, particularly due to its potent inhibition of Aurora A and Aurora B kinases, as well as Janus kinases (JAKs) and the BCR-ABL fusion protein associated with chronic myeloid leukemia (CML). This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different cancer types, and relevant clinical findings.

This compound exerts its biological effects primarily through the inhibition of several key kinases involved in cell cycle regulation and survival pathways. The main mechanisms include:

- Inhibition of Aurora Kinases : this compound inhibits both Aurora A and Aurora B kinases, leading to disruption in mitotic processes. This results in cell cycle arrest and apoptosis in cancer cells.

- JAK Inhibition : The compound also targets JAKs, which are crucial for signaling pathways that promote cell proliferation and survival.

- Impact on STAT3 : this compound has been shown to inhibit the phosphorylation of STAT3, a transcription factor that plays a significant role in oncogenesis.

Antimyeloma Activity

A study demonstrated that this compound induced significant cell growth inhibition and apoptosis in multiple myeloma (MM) cells. The mechanism involved an increase in polyploidy and a decrease in phosphorylated histone H3 (p-HH3), indicative of Aurora kinase inhibition. Additionally, genetic depletion studies confirmed that inhibiting STAT3, Aurora A, or Aurora B led to growth inhibition in MM cells .

Anti-Burkitt Lymphoma Properties

Research on Burkitt lymphoma indicated that this compound effectively suppressed cellular proliferation and induced apoptosis. The compound was found to reverse the Warburg effect by reducing the expression of c-MYC and HIF1α proteins, which are often upregulated in aggressive tumors .

Effects on CML Cells

Preclinical studies have shown that this compound significantly decreased the viability of both imatinib-sensitive and resistant CML cell lines. Treatment led to increased apoptosis rates, as evidenced by enhanced caspase-3/7 activity . The compound also caused G2/M phase arrest in these cells, further contributing to its cytotoxic effects.

Phase I Trials

A Phase I clinical trial evaluated the safety and pharmacodynamics of this compound in patients with relapsed or refractory acute myeloid leukemia (AML) and CML. The results indicated that approximately one-third of patients experienced a reduction in bone marrow blasts after treatment. However, no objective or partial remissions were observed due to the lack of significant hematological reconstitution .

Adverse Effects

The treatment was generally well tolerated; however, common adverse effects included myelosuppression, gastrointestinal disturbances, fatigue, and alopecia. Serious adverse events such as cardiomyopathy and myocardial infarction were reported but were reversible upon dose adjustment .

Summary of Findings

| Cancer Type | Biological Activity | Key Mechanisms |

|---|---|---|

| Multiple Myeloma | Induces apoptosis; inhibits cell growth | Inhibition of Aurora A/B; STAT3 phosphorylation |

| Burkitt Lymphoma | Suppresses proliferation; induces apoptosis | Reversal of Warburg effect; inhibition of c-MYC/HIF1α |

| Chronic Myeloid Leukemia | Decreases cell viability; increases apoptosis | G2/M phase arrest; caspase activation |

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of AT9283 in cancer cells?

this compound is a multi-targeted kinase inhibitor with potent activity against Aurora A/B, JAK2/3, and Abl (T315I). Its mechanism involves:

- Kinase Inhibition : Blocks ATP-binding sites of Aurora kinases (IC50: 3 nM for Aurora A/B) and JAK2/3 (IC50: 1.2/1.1 nM), disrupting mitotic progression and JAK-STAT signaling .

- Cell Cycle Arrest : Induces G2/M phase arrest by inhibiting Aurora B, leading to polyploidy and apoptosis in HCT116 colon cancer cells (IC50: 30 nM) .

- Apoptosis : Activates caspases-3/7 and increases Annexin V-positive cells in leukemia models (e.g., 50 nM this compound in K562 cells) .

Methodological Tip : Use kinase profiling assays (e.g., ELISA-based kinase activity tests) and flow cytometry for cell cycle analysis (e.g., Muse™ Cell Cycle Kit).

Q. How should researchers design in vitro experiments to evaluate this compound efficacy?

- Cell Lines : Use models with hyperactive NRF2 (e.g., DLD1-NRF2-GOF, IC50: 28 nM) or tyrosine kinase-driven cancers (e.g., K562 CML cells) .

- Dosage : Optimize concentrations between 10–100 nM for kinase inhibition and 30–50 nM for apoptosis induction .

- Duration : Treat cells for 48–72 hours to observe significant G2/M arrest and caspase activation .

Example Data :

| Cell Line | Target Pathway | IC50 (nM) | Key Readout | Reference |

|---|---|---|---|---|

| HCT116 | Aurora B | 30 | Polyploidy | |

| K562 | Aurora A/B, JAK2 | 50 | G2/M arrest, apoptosis |

Q. What in vivo models are appropriate for studying this compound efficacy?

- Xenograft Models :

-

Colon Cancer : BALB/c nude mice with HCT116 xenografts (15–20 mg/kg, 16 days; 67–76% tumor inhibition) .

-

Lymphoma : this compound (15 mg/kg) + docetaxel synergistically reduces tumor growth in mantle cell lymphoma models .

- Endpoint Metrics : Tumor volume, survival rates, and histopathology (e.g., phospho-Histone H3 staining for Aurora B inhibition) .

Methodological Tip : Use immunocompromised mice for xenografts and monitor toxicity via blood counts (myelosuppression is common) .

Advanced Research Questions

Q. How can conflicting IC50 values for this compound across studies be resolved?

Discrepancies in reported IC50 values (e.g., Aurora A/B: 3 nM vs. 1.2 nM) arise from:

- Assay Conditions : Cell-free vs. cellular assays (e.g., Aurora B IC50: 3 nM in enzymatic assays vs. 30 nM in HCT116 cells) .

- Cell Line Variability : NRF2-hyperactive cells show 10-fold lower IC50 (28 nM) vs. wild-type (320 nM) .

- Off-Target Effects : this compound inhibits 72+ kinases, potentially altering dose-response curves .

Methodological Recommendation :

- Validate findings using orthogonal assays (e.g., Western blot for phospho-targets).

- Compare results across multiple cell lines and assay formats .

Q. What strategies enhance this compound efficacy in resistant cancers?

- Combination Therapy : Pair with docetaxel (10 mg/kg) to double apoptosis rates in B-cell lymphomas .

- Targeting Resistance Mechanisms : In TKI-resistant CML (K562/IR), this compound overcomes MET activation by inhibiting Aurora A/B phosphorylation .

- Biomarker-Driven Selection : Use NRF2 activation status or phospho-Histone H3 levels to identify responsive tumors .

Experimental Design :

- Co-treat cells with this compound and chemotherapeutics (e.g., taxanes) at sub-IC50 doses.

- Assess synergy via Chou-Talalay combination index .

Q. Why does this compound show limited clinical efficacy despite preclinical promise?

- Pharmacokinetic Challenges : Short half-life (6–13 hours) and variable bioavailability (27% oral) limit sustained target inhibition .

- Toxicity : Myelosuppression and cardiac events restrict dose escalation in trials .

- Heterogeneous Responses : Only 30% of AML patients showed reduced bone marrow blasts in Phase I .

Methodological Recommendations :

- Optimize infusion duration (e.g., 72-hour continuous IV) to maintain therapeutic plasma levels .

- Use pharmacodynamic biomarkers (e.g., phospho-Histone H3 in skin biopsies) to monitor target engagement .

Q. Does this compound selectively inhibit mutant vs. wild-type kinases?

- Jak2 Specificity : this compound equally inhibits wild-type and V617F-mutant Jak2 in erythroid progenitors, as it targets the conserved kinase domain .

- Therapeutic Implication : Lack of selectivity may explain toxicity in non-malignant cells .

Validation Approach : Genotype individual colonies from BFU-e assays to assess clonal inhibition patterns .

Properties

IUPAC Name |

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O2/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLPPWBBNUVNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026047 | |

| Record name | 1-Cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

AT9283 is an inhibitor of mitosis (cell division) and is the second most progressed drug candidate in the Astex portfolio of novel molecularly targeted cancer drugs. All of Astex’s current products have been discovered internally using its proprietary drug discovery approach. AT9283 is a potent inhibitor of the Aurora A and B kinases and has been shown to arrest tumour growth in a range of tumour models. Aurora kinases play a key role in mitotic checkpoint control in cell division. Both Aurora A and B are over-expressed in many human tumours and are believed to be excellent targets for anti-cancer therapy. | |

| Record name | AT9283 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

896466-04-9 | |

| Record name | AT-9283 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896466049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AT9283 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AT-9283 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAV9KYN9WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.